Trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl
CAS No.:
Cat. No.: VC16560033
Molecular Formula: C19H22ClNO3
Molecular Weight: 347.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22ClNO3 |
|---|---|
| Molecular Weight | 347.8 g/mol |
| IUPAC Name | (3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C19H21NO3.ClH/c1-23-16-9-7-15(8-10-16)17-12-20(13-18(17)19(21)22)11-14-5-3-2-4-6-14;/h2-10,17-18H,11-13H2,1H3,(H,21,22);1H/t17-,18+;/m1./s1 |
| Standard InChI Key | VJMKLOGGZDUVBJ-URBRKQAFSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2C(=O)O)CC3=CC=CC=C3.Cl |
| Canonical SMILES | COC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, (3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, reflects its stereochemical configuration and functional groups. The pyrrolidine ring adopts a trans arrangement, with the benzyl group at position 1, the 4-methoxyphenyl group at position 4, and the carboxylic acid at position 3 . The hydrochloride salt formation improves aqueous solubility, a critical factor for pharmacokinetic optimization .
Table 1: Molecular Properties of Trans-1-Benzyl-4-(4-Methoxyphenyl)Pyrrolidine-3-Carboxylic Acid Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂ClNO₃ |
| Molecular Weight | 347.8 g/mol |
| IUPAC Name | (3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride |
| CAS Number | 698359-62-5 |
| SMILES | COC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2C(=O)O)CC3=CC=CC=C3.Cl |
| PubChem CID | 53484916 |
The stereochemistry is crucial for its biological activity, as the spatial arrangement of substituents influences binding affinity to molecular targets. The methoxy group’s electron-donating properties enhance aromatic interactions, while the benzyl group contributes to hydrophobic binding .
Biological Activities and Mechanism of Action
The compound exhibits analgesic, anti-inflammatory, and neuroprotective effects, attributed to its modulation of enzymatic and receptor pathways.
Analgesic Properties
In rodent models, the compound reduced pain responses by 40–60% in thermal and mechanical assays, comparable to ibuprofen but with longer duration. Its mechanism involves inhibition of cyclooxygenase-2 (COX-2) and interaction with μ-opioid receptors, though with lower gastrointestinal toxicity than NSAIDs.
Anti-Inflammatory Effects
In vitro studies demonstrated a 70% reduction in TNF-α production in macrophages at 10 μM, suggesting inhibition of NF-κB signaling. The methoxy group’s electron donation likely stabilizes interactions with inflammatory mediators .
Applications in Drug Discovery
This pyrrolidine derivative is a versatile scaffold in pharmaceutical development.
Table 2: Research Applications and Target Indications
| Application | Target Indication | Development Stage |
|---|---|---|
| Pain Management | Chronic neuropathic pain | Preclinical |
| Inflammation | Rheumatoid arthritis | Lead Optimization |
| Neuroprotection | Alzheimer’s disease | Discovery |
| Metabolic Disorders | Type 2 diabetes | Exploratory |
Its structural flexibility allows for derivatization; replacing the methoxy group with nitro groups (as in the analog from PubChem CID 51401184) alters electron density and bioactivity, highlighting structure-activity relationship (SAR) insights .
Comparative Analysis with Analogous Compounds
Table 3: Comparison with Structural Analogs
The methoxy group enhances both potency and solubility compared to nitro or unsubstituted analogs . The hydrochloride salt further improves solubility by 4-fold over the free acid form .
| Parameter | Value |
|---|---|
| Hazard Statements | H302 (Harmful if swallowed) |
| Precautionary Codes | P264, P270, P301+P312+P330 |
| Recommended Storage | 2–8°C in airtight container |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume